molecular formula C10H14NO2+ B1251476 3-(2-Carboxyethyl)-1,4-dimethylpyridinium

3-(2-Carboxyethyl)-1,4-dimethylpyridinium

Cat. No. B1251476
M. Wt: 180.22 g/mol
InChI Key: GOOKIFCKRCPTIL-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Carboxyethyl)-1,4-dimethylpyridinium is a natural product found in Laurilia sulcata with data available.

Scientific Research Applications

Complexation and Supramolecular Interactions

Research demonstrates that 1,4-bis(pyridinium) derivatives, including 4-COOEthyl substituted compounds, show significant binding with negatively charged carboxylatopillar[5]arene (CP5A). This interaction is facilitated by electrostatic attraction forces and hydrophobic interactions, indicating potential applications in supramolecular chemistry (Li et al., 2011).

Pharmacokinetic Analysis

Though specifically on 1,4-dimethylpyridinium, a study by Szafarz et al. (2013) developed a method for analyzing this compound in rat plasma, suggesting its potential use in pharmacokinetic studies which could be extrapolated to similar compounds like 3-(2-Carboxyethyl)-1,4-dimethylpyridinium (Szafarz et al., 2013).

Crystal Structure Analysis

Kowalczyk et al. (2012) examined the crystal structure of a related compound, 4-amino-1-(2-carboxyethyl)pyridinium bromide hemihydrate, through X-ray diffraction and other techniques. This research highlights the potential for analyzing the crystal structures of related pyridinium compounds, which could inform material science applications (Kowalczyk et al., 2012).

Electrosynthesis and Electroreduction

Research on 1,4-dimethylpyridinium and its derivatives, including electroreduction studies, opens avenues for its application in electrochemical processes. This can potentially be applied to the development of new synthetic methods or in the understanding of electrochemical reactions (Kashti-Kaplan et al., 1981).

Nanotechnology and Catalysis

The use of dimethylpyridinium compounds in the synthesis of other chemical structures, like tetrasubstituted imidazoles, indicates their role as catalysts in chemical synthesis. This suggests potential applications in nanotechnology and as catalysts in various chemical reactions (Zolfigol et al., 2015).

properties

Product Name

3-(2-Carboxyethyl)-1,4-dimethylpyridinium

Molecular Formula

C10H14NO2+

Molecular Weight

180.22 g/mol

IUPAC Name

3-(1,4-dimethylpyridin-1-ium-3-yl)propanoic acid

InChI

InChI=1S/C10H13NO2/c1-8-5-6-11(2)7-9(8)3-4-10(12)13/h5-7H,3-4H2,1-2H3/p+1

InChI Key

GOOKIFCKRCPTIL-UHFFFAOYSA-O

Canonical SMILES

CC1=C(C=[N+](C=C1)C)CCC(=O)O

synonyms

sulcatin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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